molecular formula C10H12BrNO B13179705 2-(2-Bromophenyl)pyrrolidin-3-OL

2-(2-Bromophenyl)pyrrolidin-3-OL

Cat. No.: B13179705
M. Wt: 242.11 g/mol
InChI Key: OILYTLRIBGHLBR-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)pyrrolidin-3-ol (CAS No: 1367941-45-4) is a chemical compound with the molecular formula C 10 H 12 BrNO and a molecular weight of 242.11 g/mol . This compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in medicinal chemistry and drug discovery . The pyrrolidine ring is highly valued for its three-dimensional coverage and the ability to explore pharmacophore space efficiently due to sp 3 -hybridization and the presence of stereogenic centers . The 2-bromophenyl substitution may make this compound a versatile synthetic intermediate or a building block for the development of novel bioactive molecules. Researchers can utilize this saturated scaffold in various applications, including the synthesis of potential therapeutic agents, as the pyrrolidine structure is found in compounds with a range of biological activities . The product is intended for research purposes only and is not meant for human consumption.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-(2-bromophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H12BrNO/c11-8-4-2-1-3-7(8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2

InChI Key

OILYTLRIBGHLBR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1O)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-Bromophenyl)pyrrolidin-3-OL typically involves:

  • Formation of the pyrrolidine ring via cyclization or ring-closure reactions.
  • Introduction of the 2-bromophenyl substituent through aromatic substitution or coupling.
  • Installation of the hydroxyl group at the 3-position of the pyrrolidine ring by reduction or functional group transformation.

This approach ensures regioselectivity and stereochemical control, often yielding enantiomerically enriched products.

Ring Closure and Reduction Route (Based on Patent CN113321605A)

A robust method for preparing pyrrolidinol derivatives, applicable to 2-(2-Bromophenyl)pyrrolidin-3-OL, involves:

Step S1: Ring Closure

  • React a suitable precursor compound I (e.g., a bromophenyl-substituted amino acid or halide) with compound II (a suitable cyclization partner) to form a cyclic intermediate compound III.
  • This step is typically conducted under reflux in an appropriate solvent (e.g., xylene or isopropanol) to facilitate ring closure and crystallization of the intermediate.

Step S2: Reduction

  • The cyclic intermediate III undergoes reduction using a mild reducing agent such as sodium borohydride, potassium borohydride, or boron trifluoride-ethyl ether complex.
  • The reaction is carried out in tetrahydrofuran (THF) under inert atmosphere, with temperature control (0 to 50 °C).
  • Dimethyl sulfate and trimethyl borate may be added dropwise to assist the reduction and functional group transformation.
  • After completion, the reaction is quenched with hydrochloric acid, extracted with ethyl acetate, and purified to yield 2-(2-Bromophenyl)pyrrolidin-3-OL.

Advantages:

  • Avoids hazardous reducing agents like lithium aluminum hydride.
  • Intermediate III is a solid, facilitating purification and improving overall yield.
  • The process is scalable and safer for industrial production.
Step Reagents/Conditions Outcome
S1 Compound I + Compound II, reflux, solvent (xylene/isopropanol) Cyclized intermediate III (solid)
S2 NaBH4 or KBH4, BF3·Et2O, THF, inert atmosphere, 0–50 °C Reduction to target pyrrolidinol
Quench HCl aqueous, extraction with EtOAc Isolation of pure product

Synthesis via α-Bromoketone and Pyrrolidine (Literature Method)

An alternative synthetic route involves:

  • Preparation of an α-bromoketone intermediate bearing the 2-bromophenyl group.
  • Nucleophilic substitution with pyrrolidine to form the pyrrolidine ring system.
  • Subsequent reduction or hydroxylation to install the 3-ol group.

Typical Procedure:

  • Dissolve α-bromoketone in diethyl ether or ethanol, cool in an ice bath.
  • Add pyrrolidine dropwise; the reaction mixture changes color and forms an oil.
  • Stir at room temperature for 1–24 hours.
  • Work up by partitioning between water and ether, washing, drying, and purifying.

This method is adaptable and has been used for related pyrrolidine derivatives, though specific yields for 2-(2-Bromophenyl)pyrrolidin-3-OL require optimization.

Enantioselective Synthesis via Boron-Mediated Reduction (From WO2014128523A)

For enantiomerically pure 2-(2-Bromophenyl)pyrrolidin-3-OL:

  • Start with an aromatic precursor (e.g., 1,3,5-trimethoxybenzene derivative).
  • Employ sodium borohydride and boron trifluoride diethyl etherate (BF3·Et2O) to reduce intermediates to pyrrolidine alcohols.
  • Use methanesulfonyl chloride and triethylamine to activate hydroxyl groups, followed by base-mediated ring closure.
  • The process yields a mixture of enantiomers with a preference for the trans configuration, which can be separated or further transformed.

This method provides stereochemical control and is suitable for synthesizing chiral pyrrolidinols.

Analytical Data and Yields

Method Key Reagents Yield (%) Notes
Ring Closure + Reduction NaBH4, BF3·Et2O, THF, HCl quench ~85–92 Scalable, mild conditions, high purity
α-Bromoketone + Pyrrolidine Pyrrolidine, Et2O or EtOH, RT stirring Variable Requires optimization for purity
Boron-Mediated Reduction NaBH4, BF3·Et2O, MsCl, Et3N 70–90 Enantioselective, trans isomer favored

Summary Table of Preparation Methods

Preparation Route Reaction Type Key Reagents/Conditions Advantages Limitations
Ring Closure + Reduction Cyclization + Reduction Compound I + II, NaBH4 or KBH4, BF3·Et2O, THF Mild, scalable, safe, high purity Requires multi-step purification
α-Bromoketone + Pyrrolidine Nucleophilic substitution α-Bromoketone, pyrrolidine, Et2O/EtOH, RT Simple, direct Yield and stereochemistry variable
Boron-Mediated Enantioselective Reduction + Activation NaBH4, BF3·Et2O, MsCl, Et3N Enantiomeric purity, stereocontrol More complex, reagents sensitive

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)pyrrolidin-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenylpyrrolidine derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenylpyrrolidine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)pyrrolidin-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring contributes to the compound’s stability and bioactivity, allowing it to interact effectively with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-(3-Bromophenyl)pyrrolidin-3-OL

The positional isomer 2-(3-Bromophenyl)pyrrolidin-3-OL (CAS 1369349-93-8) shares the same molecular formula but differs in the bromine substitution pattern (3-bromophenyl vs. 2-bromophenyl). Key differences include:

  • Synthetic Accessibility : The 3-bromo isomer is commercially available (), whereas the 2-bromo variant is less documented, suggesting synthetic challenges or instability.

Pyrrolidin-3-ol Derivatives with Aromatic Substituents

  • (S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (): This compound replaces bromine with fluorine and incorporates an additional methylaminoethyl chain. Fluorine’s electronegativity enhances metabolic stability compared to bromine, while the extended side chain may improve blood-brain barrier penetration .
  • (R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (): Here, the pyrrolidine hydroxyl group is ether-linked to a pyridine ring. The absence of bromine reduces molecular weight (C₉H₁₄Cl₂N₂O vs.

Brominated Heterocycles: 2-Bromo-3-methylpyridine

Its safety profile includes hazards under GHS classification (e.g., acute toxicity, skin irritation) , which may inform handling protocols for brominated pyrrolidines.

Structural and Functional Data Table

Compound Molecular Formula Key Substituents Commercial Availability Notable Properties
2-(2-Bromophenyl)pyrrolidin-3-OL C₁₀H₁₂BrNO 2-bromophenyl, 3-OH Limited (inferred) Potential CNS activity
2-(3-Bromophenyl)pyrrolidin-3-OL C₁₀H₁₂BrNO 3-bromophenyl, 3-OH Available () Higher steric flexibility
(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol C₁₃H₁₈FN₂O 4-fluorophenyl, methylaminoethyl Rare () Enhanced metabolic stability
2-Bromo-3-methylpyridine C₆H₆BrN Bromine, methyl Available () GHS-classified hazards

Biological Activity

2-(2-Bromophenyl)pyrrolidin-3-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing on various research findings.

Chemical Structure

The chemical structure of 2-(2-Bromophenyl)pyrrolidin-3-OL can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}BrN\O
  • CAS Number : Not widely documented in common databases, but related compounds have been studied extensively.

Research indicates that compounds similar to 2-(2-Bromophenyl)pyrrolidin-3-OL may interact with various neurotransmitter systems, particularly the serotonergic system. These interactions suggest potential applications in treating neuropsychiatric disorders, including anxiety and depression.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as an inverse agonist at serotonin receptors, influencing mood and cognitive functions .
  • CNS Activity : Its structural analogs have shown efficacy in models for cognitive decline and other central nervous system (CNS) disorders .

Biological Activity

The biological activity of 2-(2-Bromophenyl)pyrrolidin-3-OL has been evaluated through various assays, demonstrating promising results in several areas:

Antidepressant Activity

In studies assessing antidepressant effects, compounds with similar structures exhibited significant activity in behavioral models. For instance, the administration of related pyrrolidine derivatives resulted in reduced immobility time in the forced swim test, a common measure of antidepressant efficacy .

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of pyrrolidine derivatives indicate potential effectiveness against a range of pathogens. These studies suggest that 2-(2-Bromophenyl)pyrrolidin-3-OL could possess antibacterial or antifungal activity, although specific data on this compound is limited .

Case Studies and Research Findings

StudyFindings
Antidepressant Activity Compounds similar to 2-(2-Bromophenyl)pyrrolidin-3-OL showed significant reduction in depressive-like behaviors in animal models .
CNS Disorders Demonstrated efficacy against cognitive decline and neurodegeneration in preclinical models .
Antimicrobial Activity Exhibited promising antibacterial effects against several strains, though specific data on this compound is not fully characterized .

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